Cas no 35943-38-5 ((S)-6-(2-(beta-D-Glucopyranosyl)oxy)-2,3-dihydro-3-hydroxy-2,2,5,7-tetramethyl-1H-inden-1-one)
35943-38-5 structure
Product Name:(S)-6-(2-(beta-D-Glucopyranosyl)oxy)-2,3-dihydro-3-hydroxy-2,2,5,7-tetramethyl-1H-inden-1-one
Numero CAS:35943-38-5
MF:C21H30O8
MW:410.458107471466
CID:837267
PubChem ID:169738
Update Time:2025-10-29
(S)-6-(2-(beta-D-Glucopyranosyl)oxy)-2,3-dihydro-3-hydroxy-2,2,5,7-tetramethyl-1H-inden-1-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- (S)-6-(2-(beta-D-Glucopyranosyl)oxy)-2,3-dihydro-3-hydroxy-2,2,5,7-tetramethyl-1H-inden-1-one
- Pteroside D
- PterosideD
- 35943-38-5
- CHEMBL4097388
- 1H-Inden-1-one, 6-(2-(beta-D-glucopyranosyl)oxy)-2,3-dihydro-3-hydroxy-2,2,5,7-tetramethyl-, (S)-
- AKOS040762242
- DTXSID70957350
- (3S)-Pteroside D
- CHEBI:176018
- 2-(1-Hydroxy-2,2,4,6-tetramethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl hexopyranoside
- FS-9801
- BDBM50610539
- (S)-6-[2-(beta-D-Glucopyranosyloxy)ethyl]-2,3-dihydro-3-hydroxy-2,2,5,7-tetramethyl-1H-inden-1-one
- (3S)-3-HYDROXY-2,2,5,7-TETRAMETHYL-6-(2-{[(2R,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}ETHYL)-3H-INDEN-1-ONE
-
- Inchi: 1S/C21H30O8/c1-9-7-12-14(19(27)21(3,4)18(12)26)10(2)11(9)5-6-28-20-17(25)16(24)15(23)13(8-22)29-20/h7,13,15-18,20,22-26H,5-6,8H2,1-4H3/t13-,15-,16+,17-,18+,20-/m1/s1
- Chiave InChI: TUGWHBZURNWRDG-LNZAMEHWSA-N
- Sorrisi: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)OCCC1C(C)=CC2=C(C=1C)C(C(C)(C)[C@H]2O)=O
Proprietà calcolate
- Massa esatta: 410.19406791g/mol
- Massa monoisotopica: 410.19406791g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 29
- Conta legami ruotabili: 5
- Complessità: 595
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.2
- Superficie polare topologica: 137Ų
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.4±0.1 g/cm3
- Punto di ebollizione: 352.6±27.0 °C at 760 mmHg
- Punto di infiammabilità: 157.2±20.9 °C
- Pressione di vapore: 0.0±0.7 mmHg at 25°C
(S)-6-(2-(beta-D-Glucopyranosyl)oxy)-2,3-dihydro-3-hydroxy-2,2,5,7-tetramethyl-1H-inden-1-one Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
(S)-6-(2-(beta-D-Glucopyranosyl)oxy)-2,3-dihydro-3-hydroxy-2,2,5,7-tetramethyl-1H-inden-1-one Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P30890-5mg |
Pteroside D |
35943-38-5 | 5mg |
¥5120.0 | 2021-09-08 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4856-1 mg |
Pteroside D |
35943-38-5 | 1mg |
¥2595.00 | 2022-04-26 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1086978-5mg |
Pteroside D |
35943-38-5 | 98% | 5mg |
¥2427 | 2023-04-14 | |
| TargetMol Chemicals | TN4856-5mg |
Pteroside D |
35943-38-5 | 5mg |
¥ 4420 | 2024-07-19 | ||
| TargetMol Chemicals | TN4856-5 mg |
Pteroside D |
35943-38-5 | 98% | 5mg |
¥ 4,420 | 2023-07-10 | |
| TargetMol Chemicals | TN4856-1 mL * 10 mM (in DMSO) |
Pteroside D |
35943-38-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4520 | 2023-09-15 | |
| A2B Chem LLC | AF82846-1mg |
Pteroside D |
35943-38-5 | >98% | 1mg |
$699.00 | 2024-04-20 | |
| TargetMol Chemicals | TN4856-1 ml * 10 mm |
Pteroside D |
35943-38-5 | 1 ml * 10 mm |
¥ 4520 | 2024-07-19 |
(S)-6-(2-(beta-D-Glucopyranosyl)oxy)-2,3-dihydro-3-hydroxy-2,2,5,7-tetramethyl-1H-inden-1-one Letteratura correlata
-
1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
35943-38-5 ((S)-6-(2-(beta-D-Glucopyranosyl)oxy)-2,3-dihydro-3-hydroxy-2,2,5,7-tetramethyl-1H-inden-1-one) Prodotti correlati
- 84299-80-9(Pterosin D 3-O-glucoside)
- 61117-89-3(Epipterosin L 2'-O-glucoside)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso